molecular formula C19H24N2O5 B11940999 Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate CAS No. 6976-19-8

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate

Cat. No.: B11940999
CAS No.: 6976-19-8
M. Wt: 360.4 g/mol
InChI Key: IJIOJNJNMFIAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.414 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate typically involves the acetylation of ester from the unstable aminomalonic acid . One notable method includes the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to produce the final product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of safer solvents and catalysts to optimize yield and reduce environmental impact. For instance, using dichloromethane as an extraction solvent and zinc powder for reduction in acetic acid medium has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is unique due to its indole moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H22N2O4 and a molecular weight of approximately 364.41 g/mol. Its structure comprises a diethyl malonate backbone modified with an acetamido group and an indole derivative, which enhances its biological activity potential. The indole moiety is significant as it is commonly found in various biological molecules, including neurotransmitters and hormones.

PropertyValue
Molecular FormulaC18H22N2O4
Molecular Weight364.41 g/mol
Structure FeaturesIndole moiety
Unique AspectsPotential drug precursor

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that can utilize environmentally friendly approaches. Recent methods emphasize minimizing waste production and using air as an oxidant, which aligns with modern green chemistry principles.

Biological Activity

Mechanisms of Action : The compound's biological activity may stem from its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, influencing various signaling pathways related to cell growth, apoptosis, or metabolism.

Pharmacological Applications : this compound serves as a precursor for synthesizing novel drugs aimed at treating various diseases. The indole structure is associated with several pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties .

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar indole derivatives on human tumor cell lines. Compounds with indole structures showed significant growth inhibition in MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) cell lines, suggesting potential anticancer properties for derivatives like this compound .
  • Antimicrobial Effects : Research on related compounds has demonstrated broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus. These findings highlight the potential for derivatives of this compound to exhibit similar antimicrobial properties .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of indole derivatives, indicating that modifications at specific positions on the indole ring can significantly influence their biological activity. For instance, substituents at the N(1)-position of the indole were found to affect receptor affinity and intrinsic activity, leading to variations from agonists to antagonists depending on the structural configuration .

Properties

CAS No.

6976-19-8

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate

InChI

InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22)

InChI Key

IJIOJNJNMFIAFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.